molecular formula C8H6FNOS B3069981 4-Fluoro-3-methoxyphenylisothiocyanate CAS No. 1000575-99-4

4-Fluoro-3-methoxyphenylisothiocyanate

Cat. No. B3069981
CAS RN: 1000575-99-4
M. Wt: 183.2 g/mol
InChI Key: IRNGZDKFWJIFLU-UHFFFAOYSA-N
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Description

4-Fluoro-3-methoxyphenylisothiocyanate is a chemical compound with the molecular formula C8H6FNOS and a molecular weight of 183.2 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H6FNOS . The exact mass is 183.01500 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 183.20300 . Unfortunately, specific information such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Synthesis and Polymer Research

  • Polymer Synthesis : Fluorination of polymers can lead to increased ionization potential and enhanced aggregation tendency due to a more co-planar backbone, as demonstrated in the synthesis of poly(3-alkyl-4-fluoro)thiophenes (Fei et al., 2015).

Chemical Synthesis

  • Fluorinated Heterocyclic Compounds : Fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones can be synthesized effectively using fluorinated compounds like 2-fluoro-3-methoxyacrylic acid and its derivatives (Shi et al., 1996).

Biological and Medical Research

  • Anticancer Agents : Certain 2-phenylthiazole-4-carboxamide derivatives, synthesized using fluorinated compounds, have shown potential cytotoxic activities against various human cancer cell lines (Aliabadi et al., 2010).

Material Science

  • Liquid Crystal Research : Fluorinated compounds are used in the synthesis of liquid crystals with high birefringence, suitable for applications in photonic devices operating in the infrared, GHz, and THz range (Dziaduszek et al., 2017).

Sensor Development

  • Fluorescent Sensors : Fluorinated BODIPY derivatives, including those with methoxy substitutions, have been explored for developing sensitive fluorescence probes for detecting various substances like nitric oxide (Gabe et al., 2006).

Analytical Chemistry

  • Analytical Methods : High-performance liquid chromatographic methods with electrochemical detection have been improved for simultaneous determination of various metabolites, utilizing fluorinated internal standards (Scheinin et al., 1983).

properties

IUPAC Name

1-fluoro-4-isothiocyanato-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNOS/c1-11-8-4-6(10-5-12)2-3-7(8)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNGZDKFWJIFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N=C=S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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